molecular formula C8H5IN2O2 B6162778 3-iodo-1H-indazole-7-carboxylic acid CAS No. 2167406-00-8

3-iodo-1H-indazole-7-carboxylic acid

Cat. No. B6162778
CAS RN: 2167406-00-8
M. Wt: 288
InChI Key:
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Description

3-iodo-1H-indazole-7-carboxylic acid is a chemical compound with the CAS Number: 2167406-00-8 . It has a molecular weight of 288.04 . It is typically in the form of a powder .


Synthesis Analysis

The synthesis of indazole derivatives, including 3-iodo-1H-indazole-7-carboxylic acid, has been a topic of interest in recent years . Various strategies have been employed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

The InChI code for 3-iodo-1H-indazole-7-carboxylic acid is 1S/C8H5IN2O2/c9-7-4-2-1-3-5 (8 (12)13)6 (4)10-11-7/h1-3H, (H,10,11) (H,12,13) and the InChI key is ODANIVBMKQXBIK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-iodo-1H-indazole-7-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 288.04 .

Safety and Hazards

The compound has been classified as potentially causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The synthesis of indazole derivatives, including 3-iodo-1H-indazole-7-carboxylic acid, continues to be a topic of interest in the field of chemistry . Future research may focus on developing more efficient synthesis methods and exploring the potential applications of these compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-iodo-1H-indazole-7-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "iodine", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "copper(I) iodide", "sodium sulfite", "sodium hydroxide", "hydrochloric acid", "sodium hydroxide", "1H-indazole-7-carboxylic acid" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzaldehyde by nitration of benzaldehyde with nitric acid and sulfuric acid.", "Step 2: Synthesis of ethyl 2-nitrobenzylideneacetate by condensation of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide.", "Step 3: Reduction of ethyl 2-nitrobenzylideneacetate to ethyl 2-amino-2-phenylacetate using hydrazine hydrate.", "Step 4: Synthesis of 3-iodo-1H-indazole by diazotization of 1H-indazole-7-carboxylic acid with sodium nitrite and hydrochloric acid, followed by reaction with copper(I) iodide and iodine.", "Step 5: Synthesis of 3-iodo-1H-indazole-7-carboxylic acid by coupling of 3-iodo-1H-indazole with ethyl 2-amino-2-phenylacetate in the presence of sodium sulfite and sodium hydroxide, followed by acidification with hydrochloric acid." ] }

CAS RN

2167406-00-8

Product Name

3-iodo-1H-indazole-7-carboxylic acid

Molecular Formula

C8H5IN2O2

Molecular Weight

288

Purity

95

Origin of Product

United States

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